molecular formula C10H8INO3 B13003818 Methyl 5-iodo-2-oxoindoline-7-carboxylate

Methyl 5-iodo-2-oxoindoline-7-carboxylate

Cat. No.: B13003818
M. Wt: 317.08 g/mol
InChI Key: RSWKPWJILRBSAG-UHFFFAOYSA-N
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Description

Methyl 5-iodo-2-oxoindoline-7-carboxylate is a chemical compound belonging to the indoline family Indoline derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of Methyl 5-iodo-2-oxoindoline-7-carboxylate typically involves the iodination of 2-oxoindoline derivatives. One common method includes the reaction of 2-oxoindoline-7-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 5-iodo-2-oxoindoline-7-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-iodo-2-oxoindoline-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-iodo-2-oxoindoline-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but often include inhibition of specific enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Methyl 5-iodo-2-oxoindoline-7-carboxylate can be compared with other indoline derivatives, such as:

The uniqueness of this compound lies in its iodine atom, which can participate in specific reactions and confer distinct biological activities.

Properties

Molecular Formula

C10H8INO3

Molecular Weight

317.08 g/mol

IUPAC Name

methyl 5-iodo-2-oxo-1,3-dihydroindole-7-carboxylate

InChI

InChI=1S/C10H8INO3/c1-15-10(14)7-4-6(11)2-5-3-8(13)12-9(5)7/h2,4H,3H2,1H3,(H,12,13)

InChI Key

RSWKPWJILRBSAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1NC(=O)C2)I

Origin of Product

United States

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